2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate
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Overview
Description
2-{3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a phenyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated precursor reacts with a vinyl compound in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: The compound could modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethyl alcohol
Uniqueness
Compared to these similar compounds, 2-{3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)26-16-7-5-4-6-15(16)20-21-19(22-27-20)11-9-14-8-10-17(24-2)18(12-14)25-3/h4-12H,1-3H3/b11-9+ |
InChI Key |
KYHLQJDLVXGOGR-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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